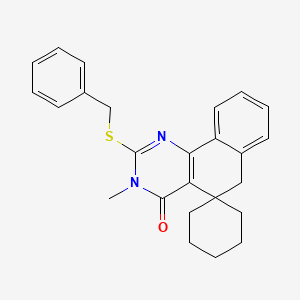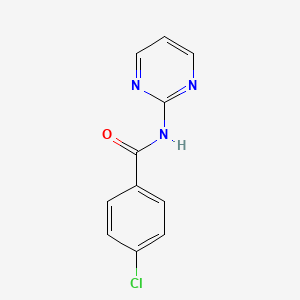![molecular formula C25H30FN3O3S2 B11095438 6-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]hexan-1-ol](/img/structure/B11095438.png)
6-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]hexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{2-[(4-FLUOROPHENYL)IMINO]-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-HEXANOL is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a pyrrolidinylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[(4-FLUOROPHENYL)IMINO]-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-HEXANOL typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated reagents and catalysts to ensure the selective incorporation of the fluorophenyl group.
Attachment of the Pyrrolidinylsulfonyl Group: This step requires the use of sulfonylating agents and suitable reaction conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of robust catalysts to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-{2-[(4-FLUOROPHENYL)IMINO]-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-HEXANOL can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Solvents: Common solvents include dichloromethane, methanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
6-{2-[(4-FLUOROPHENYL)IMINO]-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-HEXANOL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-{2-[(4-FLUOROPHENYL)IMINO]-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-HEXANOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-[(1E)-2-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-[METHYL(METHYLSULFONYL)AMINO]-5-PYRIMIDINYL]ETHENYL]-2,2-DIMETHYL-1,3-DIOXANE-4-ACETIC ACID: A compound with a similar fluorophenyl group and sulfonyl functionality.
4-[(4-(2-FLUOROPHENYL)PIPERAZIN-1-YL)METHYL]-6-IMINO-N-(NAPHTHALEN-2-YL)-1,3,5-TRIAZIN-2-AMINE: Another compound with a fluorophenyl group and imino functionality.
Uniqueness
6-{2-[(4-FLUOROPHENYL)IMINO]-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-HEXANOL is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C25H30FN3O3S2 |
|---|---|
Peso molecular |
503.7 g/mol |
Nombre IUPAC |
6-[2-(4-fluorophenyl)imino-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-3-yl]hexan-1-ol |
InChI |
InChI=1S/C25H30FN3O3S2/c26-21-9-11-22(12-10-21)27-25-29(17-3-1-2-6-18-30)24(19-33-25)20-7-13-23(14-8-20)34(31,32)28-15-4-5-16-28/h7-14,19,30H,1-6,15-18H2 |
Clave InChI |
HHRIXZHSAXUAJX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=C(C=C4)F)N3CCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Fluorophenyl)[8-methyl-2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone](/img/structure/B11095356.png)
![2-(2-chloro-4-fluorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11095358.png)
![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11095362.png)
![2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B11095368.png)
![(4-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11095372.png)

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11095386.png)


![2-(methylsulfanyl)ethyl {4-[(E)-(2-{[(3-bromobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetate](/img/structure/B11095413.png)

![6-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11095417.png)

![ethyl (2E)-2-{4-[methyl(phenyl)amino]benzylidene}hydrazinecarboxylate](/img/structure/B11095431.png)
